molecular formula C13H29NO2 B2744050 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol CAS No. 2305253-08-9

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol

Cat. No.: B2744050
CAS No.: 2305253-08-9
M. Wt: 231.38
InChI Key: XGPJBZQMURAYDH-UHFFFAOYSA-N
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Description

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol is a tertiary alcohol with a branched alkyl chain and a hydroxyalkyl-methylamino substituent. Its structure features two 3,3-dimethylbutan-2-ol moieties linked via a methylamino group, creating a sterically hindered environment. This compound is structurally analogous to derivatives synthesized for applications in medicinal chemistry and catalysis, such as directing groups in metal-catalyzed C–H functionalization reactions . Its hydroxyl and amino groups confer polar characteristics, influencing solubility and reactivity.

Properties

IUPAC Name

1-[(2-hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO2/c1-12(2,3)10(15)8-14(7)9-11(16)13(4,5)6/h10-11,15-16H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPJBZQMURAYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN(C)CC(C(C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol typically involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol. This intermediate is then subjected to reductive amination with methylamine to yield the final product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use as a pharmaceutical agent. Its structural features suggest it may interact with biological systems in ways that could be beneficial for treating various diseases.

Case Study: Thrombopoietin Receptor Agonism

Research has indicated that compounds similar to 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol can act as agonists for thrombopoietin receptors. These receptors are crucial for platelet production, and compounds that stimulate these receptors can be significant in treating conditions like thrombocytopenia. The ability to enhance platelet production could lead to new therapies for patients with low platelet counts due to various medical conditions .

Biochemical Research

In biochemical studies, the compound's ability to alter cellular processes has been of interest. Its amphiphilic nature allows it to interact with lipid membranes, which can influence membrane dynamics and cellular signaling pathways.

Case Study: Membrane Interaction Studies

Research has shown that similar compounds can induce conformational changes in thylakoid membranes in chloroplasts, affecting photosynthetic electron transport rates. This suggests that this compound could be useful in studying membrane permeability and the uncoupling of phosphorylation from electron transport .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the synthesis is crucial for its application in both research and industry.

Synthesis Overview

The synthesis typically involves:

  • The reaction of appropriate amines with hydroxyl-containing compounds.
  • Optimization of reaction conditions (temperature, solvent) to maximize yield.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Industrial Applications

Beyond medicinal uses, this compound may have applications in industrial chemistry as a precursor or intermediate in the synthesis of other chemicals or materials.

Potential Industrial Uses

  • As a building block in the synthesis of specialty chemicals.
  • In formulations where specific biochemical interactions are desired.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing physicochemical properties, applications, and research findings.

Table 1: Comparative Analysis of 1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol and Analogues

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility & Stability Applications/Research Findings Reference ID
This compound Tertiary alcohol, methylamino, hydroxyalkyl ~275 (estimated) Polar solvents (e.g., DMSO, methanol); stable under inert conditions Potential catalytic directing group; biochemical interactions (e.g., enzyme inhibition) inferred from co-crystal studies .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, tertiary alcohol 223.28 Moderate solubility in ethanol; stable crystalline form N,O-bidentate directing group for C–H activation in catalysis .
(R)-1-Chloro-3,3-dimethyl-butan-2-ol Chloro, tertiary alcohol 136.62 Low water solubility; hydrolytically sensitive Intermediate in pharmaceutical synthesis; reactive halogen for nucleophilic substitution .
3,3-Dimethyl-2-butanol Tertiary alcohol 102.17 Miscible with organic solvents; high volatility Industrial solvent; toxicological data available (LD₅₀: 3200 mg/kg in rats) .

Key Observations:

Functional Group Influence: The target compound’s hydroxy and methylamino groups enhance its polarity compared to simpler tertiary alcohols like 3,3-dimethyl-2-butanol. Steric hindrance from the 3,3-dimethyl groups may limit reactivity in crowded environments, a trait shared with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Applications :

  • Unlike the chloro derivative (), the target compound lacks electrophilic sites, making it less reactive but more suitable for stable ligand design .
  • Co-crystal structures (e.g., with cathepsin A in ) suggest utility in enzyme inhibition, similar to benzamide derivatives in .

Stability and Handling :

  • The compound’s stability likely surpasses hydrolytically sensitive analogues like (R)-1-chloro-3,3-dimethylbutan-2-ol but requires inert storage conditions due to its alcohol and amine functionalities .

Research Findings and Data Gaps

  • Catalytic Potential: The N,O-bidentate character of related compounds () supports hypotheses that the target compound could serve as a directing group in transition-metal catalysis .
  • Structural Characterization : While X-ray data are absent for the target compound, methods from (SHELX refinement) and (spectroscopic analysis) provide validated protocols for future studies .
  • Toxicity Data: No direct safety data exist for the target compound, but analogues like 3,3-dimethyl-2-butanol () suggest moderate toxicity, warranting caution in handling .

Biological Activity

1-[(2-Hydroxy-3,3-dimethylbutyl)(methyl)amino]-3,3-dimethylbutan-2-ol, commonly referred to as a derivative of amino alcohols, has garnered attention in various fields including pharmacology and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C12H25NO2\text{C}_{12}\text{H}_{25}\text{N}\text{O}_{2}

Key Properties:

  • Molecular Weight : 213.34 g/mol
  • Solubility : Soluble in water and organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Receptor Modulation : The compound acts as a modulator for certain neurotransmitter receptors, potentially influencing mood and cognitive functions.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Neurotransmitter ModulationAffects serotonin and dopamine receptors
Enzyme InhibitionInhibits enzymes related to glucose metabolism

Case Studies

  • Neuroprotective Effects :
    A study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Metabolic Regulation :
    In an animal model of obesity, administration of the compound resulted in improved glucose tolerance and reduced body weight gain. This suggests its utility in managing metabolic disorders such as type 2 diabetes.
  • Cardiovascular Health :
    Research has shown that the compound may exert cardioprotective effects by improving endothelial function and reducing inflammation markers in cardiovascular tissues.

Research Findings

Recent findings highlight the compound's multifaceted role in biological systems:

  • In vitro Studies : Laboratory studies demonstrated that the compound effectively reduces inflammation in human cell lines.
  • In vivo Studies : Animal studies corroborated these findings, showing decreased levels of pro-inflammatory cytokines.

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